molecular formula C19H16N2O3 B15167539 {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol CAS No. 602279-75-4

{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol

Cat. No.: B15167539
CAS No.: 602279-75-4
M. Wt: 320.3 g/mol
InChI Key: MIQYMPNYEXXIPZ-UHFFFAOYSA-N
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Description

{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol is a synthetic organic compound with the molecular formula C19H16N2O2 It is characterized by a furan ring substituted with a methanol group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol typically involves the reaction of 1-benzyl-1H-indazole with a furan derivative. One common method includes the reaction of 1-benzyl-1H-indazole with 5-hydroxy-2-furaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures, usually around 80-100°C, for several hours. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The indazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature and atmospheric pressure.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}carboxylic acid.

    Reduction: {5-[(1-benzyl-1H-indazol-3-yl)oxy]-tetrahydrofuran}methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, the compound may interact with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indazole and furan moieties, which confer both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

602279-75-4

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

[5-(1-benzylindazol-3-yl)oxyfuran-2-yl]methanol

InChI

InChI=1S/C19H16N2O3/c22-13-15-10-11-18(23-15)24-19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2

InChI Key

MIQYMPNYEXXIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OC4=CC=C(O4)CO

Origin of Product

United States

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